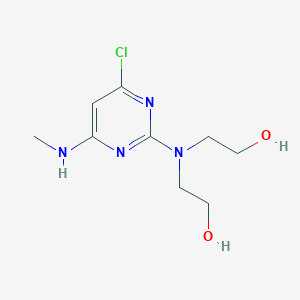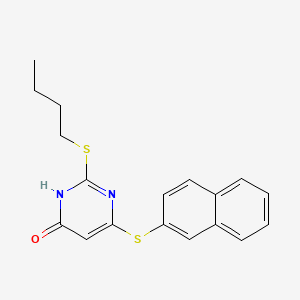
N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions may include the use of dehydrating agents, catalysts, and specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and xanthene groups can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-1,3,4-oxadiazol-2-amine: Lacks the xanthene group, which may affect its biological activity and properties.
5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine: Lacks the phenyl group, which may influence its reactivity and applications.
Uniqueness
N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine is unique due to the presence of both phenyl and xanthene groups, which can impart specific properties such as enhanced fluorescence, increased biological activity, and unique reactivity patterns.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
62966-62-5 |
|---|---|
Formule moléculaire |
C21H15N3O2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-phenyl-5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C21H15N3O2/c1-2-8-14(9-3-1)22-21-24-23-20(26-21)19-15-10-4-6-12-17(15)25-18-13-7-5-11-16(18)19/h1-13,19H,(H,22,24) |
Clé InChI |
PXMPLVVRNMMKOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NN=C(O2)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)








![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)

![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)

![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)
